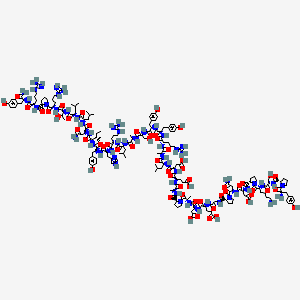
Methyl 10-methylhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fatty acid esters similar to methyl 10-methylhexadecanoate involves multiple steps and techniques. For instance, the synthesis of racemic 9-methyl-10-hexadecenoic acid, a closely related compound, was achieved in six steps with a 22% overall yield from commercially available methyl 10-hydroxydecanoate, highlighting the complex processes involved in synthesizing such compounds (Carballeira, Sostre, & Restituyo, 1999). Similarly, the synthesis of methyl 16-trideuteriohexadecanoate showcased the introduction of isotopic labeling as a method to study the chemical behavior of such fatty acid esters (Tulloch, 1977).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical and physical properties of compounds. Studies involving fatty acid esters often employ techniques like gas chromatography, mass spectrometry, and NMR spectroscopy for structural elucidation. For example, the identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles through liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) demonstrates the importance of advanced analytical techniques in characterizing such molecules (Sakurada et al., 1999).
Chemical Reactions and Properties
Fatty acid esters like this compound undergo various chemical reactions, including esterification, hydrogenation, and oxidation. These reactions significantly influence their chemical properties and potential applications. For instance, the synthesis and reactions of methyl (Z)-9,10-epoxy-13-oxo-(E)-11-octadecenoate highlight the diversity of chemical transformations these compounds can undergo, impacting their reactivity and functionalization (Hidalgo, Zamora, & Vioque, 1992).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as melting point, boiling point, solubility, and phase behavior, are essential for their practical applications. The study of monolayer behavior of methyl hydroxyhexadecanoates at the air/water interface provides insights into the interfacial properties and potential applications of these compounds in formulations and as surface-active agents (Kellner & Cadenhead, 1979).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and compatibility with other chemical species, are influenced by the molecular structure of this compound. Understanding these properties is crucial for designing and synthesizing new compounds with desired functionalities. For example, the behavior of 10-(perfluorohexyl)-decanol, a partially fluorinated analog, at the air-water interface provides valuable information on the effects of fluorination on chemical behavior and potential applications (Lehmler & Bummer, 2002).
Scientific Research Applications
1. Polymer Stabilization
Methyl 10-methylhexadecanoate plays a role in the stabilization of polymers like poly(vinyl chloride) (PVC). Researchers Gilbert and Startin (1980) demonstrated its use as a model compound to study the action of epoxides in PVC stabilization. They explored the transformation products and processes involved in the heat processing of PVC containing this compound (Gilbert & Startin, 1980).
2. Synthesis of Biological Compounds
The compound is also used in synthesizing biologically active compounds. Rossi, Carpita, and Chini (1985) employed methyl hydrogen (R)-3-methylglutarate to synthesize stereospecific enantiomers of 10-methyl-2-tridecanone, a sex pheromone, indicating its potential in pheromone production (Rossi, Carpita, & Chini, 1985).
3. Study of Fatty Acid Metabolism
Croes et al. (1999) researched the alpha-oxidation of 3-methyl-branched fatty acids in rat liver, contributing to our understanding of fatty acid metabolism. This study is significant for comprehending the metabolic pathways and processes involving similar compounds (Croes et al., 1999).
4. Development of Bio-based Plasticizers
Omrani et al. (2016) synthesized bio-based plasticizers, including methyl 10-(2-methoxy-2-oxoethansulfonyl) octadecanoate (MDA), from oleic acid. This study highlights the application of this compound derivatives in creating environmentally friendly plasticizers for PVC (Omrani et al., 2016).
Mechanism of Action
The mechanism of action of Methyl 10-methylhexadecanoate is not specified in the available resources. This compound is primarily used for research purposes.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Methyl 10-methylhexadecanoate can be achieved through the esterification of 10-methylhexadecanoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "10-methylhexadecanoic acid", "methanol", "catalyst" ], "Reaction": [ "Add 10-methylhexadecanoic acid and methanol to a reaction flask", "Add a catalyst such as sulfuric acid or p-toluenesulfonic acid to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent such as diethyl ether", "Wash the organic layer with water and then dry over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Methyl 10-methylhexadecanoate as a colorless liquid" ] } | |
CAS RN |
2490-51-9 |
Molecular Formula |
C18H36O2 |
Molecular Weight |
284 |
Appearance |
Unit:25 mgSolvent:nonePurity:98+%Physical liquid |
synonyms |
10-Methyl C16:0 methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)